molecular formula C18H17N3O5 B11544673 3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B11544673
M. Wt: 355.3 g/mol
InChI Key: OWNQEWRPPWCGIX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with 3,4-dimethoxybenzamide under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or pain pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    3,5-dimethoxy-N-(4-pyridinyl)benzamide: Another benzamide derivative with different substitution patterns.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O5/c1-23-13-7-4-11(5-8-13)17-20-21-18(26-17)19-16(22)12-6-9-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,21,22)

InChI Key

OWNQEWRPPWCGIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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